molecular formula C14H12F2N2O3 B2391340 1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1904131-92-5

1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2391340
CAS RN: 1904131-92-5
M. Wt: 294.258
InChI Key: ANMPFYNEKPGDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor that is used to treat type 2 diabetes. Dapagliflozin works by blocking the reabsorption of glucose in the kidneys, which leads to increased glucose excretion in the urine. This mechanism of action makes Dapagliflozin a promising drug for the treatment of type 2 diabetes, as it helps to lower blood glucose levels without causing hypoglycemia.

Mechanism of Action

Dapagliflozin works by inhibiting the 1-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)pyrrolidine-2,5-dione transporter in the kidneys, which is responsible for the reabsorption of glucose from the urine back into the bloodstream. By blocking this transporter, Dapagliflozin increases the amount of glucose excreted in the urine, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have a number of biochemical and physiological effects beyond its glucose-lowering effects. These include reductions in blood pressure, body weight, and inflammation. Dapagliflozin has also been shown to have positive effects on cardiovascular health, including reductions in the risk of heart failure and cardiovascular death.

Advantages and Limitations for Lab Experiments

One advantage of Dapagliflozin in lab experiments is its well-understood mechanism of action, which allows for precise and targeted studies. Additionally, Dapagliflozin has been extensively studied in clinical trials, providing a wealth of data on its safety and efficacy. However, one limitation of Dapagliflozin in lab experiments is that it is a relatively new drug, and its long-term effects on health are not yet fully understood.

Future Directions

There are a number of potential future directions for research on Dapagliflozin. One area of interest is the drug's effects on the gut microbiome, which has been shown to play an important role in metabolic health. Additionally, there is interest in exploring the use of Dapagliflozin in combination with other drugs for the treatment of type 2 diabetes and other metabolic disorders. Finally, there is ongoing research on the potential cardiovascular benefits of Dapagliflozin, including its effects on heart failure and atherosclerosis.

Synthesis Methods

Dapagliflozin is synthesized through a multi-step process that involves the reaction of 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2,5-dimethylpyrrole-1-carboxylic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Dapagliflozin has been extensively studied in clinical trials and has been shown to be effective in lowering blood glucose levels in patients with type 2 diabetes. In addition to its glucose-lowering effects, Dapagliflozin has also been shown to have beneficial effects on blood pressure, body weight, and cardiovascular health.

properties

IUPAC Name

1-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c15-10-2-1-8(5-11(10)16)14(21)17-6-9(7-17)18-12(19)3-4-13(18)20/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPFYNEKPGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.